4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Brand Name: Vulcanchem
CAS No.: 145340-44-9
VCID: VC8074823
InChI: InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3
SMILES: CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

CAS No.: 145340-44-9

Cat. No.: VC8074823

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL - 145340-44-9

Specification

CAS No. 145340-44-9
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol
Standard InChI InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Standard InChI Key DFKRLCHQGGQAOS-UHFFFAOYSA-N
SMILES CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C
Canonical SMILES CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H25NO2\text{C}_{16}\text{H}_{25}\text{NO}_{2}
Molecular Weight263.37 g/mol
Purity≥97%
Hazard StatementsH302, H315, H319, H335

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL involves multi-step organic reactions. A plausible route includes:

  • Piperidine Ring Formation: Cyclization of appropriate precursors to construct the piperidine backbone.

  • Introduction of Methyl Groups: Alkylation at positions 1 and 3 using methylating agents like methyl iodide .

  • Isopropoxyphenyl Substitution: Coupling of 3-isopropoxyphenyl via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 4 .

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields and purity. For instance, enantioselective synthesis methods for related piperidine derivatives highlight the use of chiral auxiliaries or catalysts to control stereochemistry .

CompoundKeK_e (nM) at μ ReceptorKeK_e (nM) at κ ReceptorSource
4a (N-methyl analogue)508194
4b (N-phenylpropyl)0.884.09

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing opioid receptor antagonists and fluorescent ligands. For example, it is used in the development of probes for studying μ-opioid receptor localization in cellular models .

Chemical Biology

Its structural features make it a candidate for structure-activity relationship (SAR) studies. Modifications to the isopropoxy group or piperidine ring have been explored to enhance pharmacokinetic properties .

Related Compounds and Comparative Analysis

Structural Analogues

  • Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate: Replaces the hydroxyl group with a carbonate ester, altering solubility and metabolic stability.

  • JDTic: A κ-opioid antagonist with a similar piperidine core but additional substituents enhancing selectivity .

Recent Research Developments

Recent studies focus on optimizing the compound’s bioavailability and receptor selectivity. For instance, incorporation into fluorescent ligands enables real-time tracking of receptor dynamics in vivo . Additionally, computational modeling predicts binding modes at opioid receptors, guiding rational drug design .

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